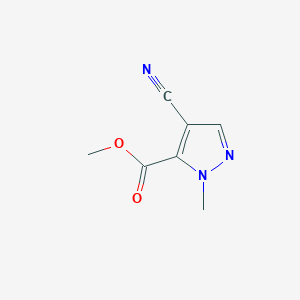

4-氰基-1-甲基-1H-吡唑-5-羧酸甲酯

描述

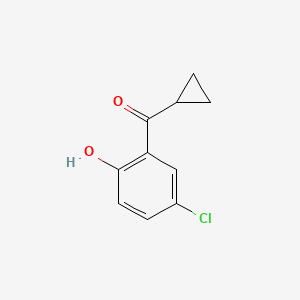

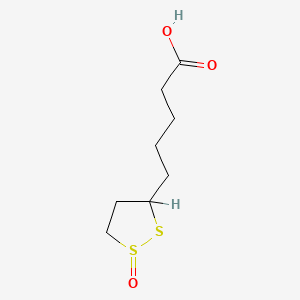

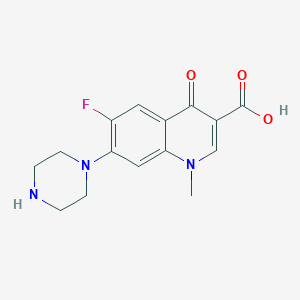

Methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate is a compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered heterocyclic aromatic ring structure, comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities .

Synthesis Analysis

Pyrazole nucleus is synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A chemoselective reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium yields 5-amino pyrazoles as major product .Molecular Structure Analysis

The molecular structure of methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .科学研究应用

合成方法

4-氰基-1-甲基-1H-吡唑-5-羧酸甲酯及其相关化合物一直是化学研究中各种合成方法的重点。例如,贝克等人 (1988) 描述了一种合成 5-氰基酯的新转化工艺,5-氰基酯是小麦和大麦中使用的化学杂交剂的前体 (Beck 等人,1988 年)。同样,Zonouz 等人 (2012) 提出了一种绿色且高效的合成方法,用于合成 6-氨基-5-氰基-4-芳基-2,4-二氢吡喃并[2,3-c]吡唑-3-羧酸甲酯,利用一锅四组分反应在水中 (Zonouz 等人,2012 年)。

结构和光谱研究

研究还深入探讨了这些化合物的结构和光谱特征。例如,Viveka 等人 (2016) 对具有生物学意义的吡唑-4-羧酸衍生物进行了结合实验和理论的研究,使用核磁共振、傅里叶变换红外光谱和 X 射线衍射等方法 (Viveka 等人,2016 年)。

在缓蚀中的应用

吡唑衍生物的一个实际应用是在缓蚀中。Herrag 等人 (2007) 评估了某些吡唑化合物,包括吡唑-3-羧酸甲酯,作为盐酸中钢的缓蚀剂。他们的研究结果表明,随着浓度的增加,腐蚀速率显着降低,效率提高 (Herrag 等人,2007 年)。

晶体结构分析

各种吡唑衍生物的晶体结构,包括与 4-氰基-1-甲基-1H-吡唑-5-羧酸甲酯相关的衍生物,一直是研究的主题。例如,Minga (2005) 合成了一种涉及吡唑部分的特定化合物,并使用 X 射线衍射分析了其晶体结构,表明具有潜在的杀菌和植物生长调节活性 (Minga,2005 年)。

作用机制

While the specific mechanism of action for methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate is not mentioned in the search results, it’s worth noting that pyrazoles are similar to biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

未来方向

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s , and they continue to be a subject of interest for researchers due to their diverse biological activities and their use as scaffolds in the synthesis of bioactive chemicals . Therefore, it’s expected that research into pyrazoles and their derivatives, including methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate, will continue to be a significant area of focus in the future.

属性

IUPAC Name |

methyl 4-cyano-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-10-6(7(11)12-2)5(3-8)4-9-10/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTQYKLANOPUMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。